molecular formula C13H16ClNO2 B1465896 1-(2-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one CAS No. 1338680-65-1

1-(2-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one

Cat. No. B1465896
CAS RN: 1338680-65-1
M. Wt: 253.72 g/mol
InChI Key: ZDCONAJLWLNZFL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“1-(2-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one” is a white crystalline solid . It has a melting point of 47-50 °C (lit.) and a boiling point of 175 °C15 mm Hg (lit.) . The compound has a density of 1.17 g/cm3 and a refractive index of 1.5170 (estimate) . It’s slightly soluble in water (1108 mg/L at 25°C) and soluble in acetone, butyl acetate, methanol, and toluene .

Scientific Research Applications

Environmental Impact and Toxicology

  • Endocrine Disruptors and Environmental Persistence : DDT and DDE, compounds with structural similarities to the specified chemical, have been identified as endocrine disruptors in humans and wildlife. Their ability to bioaccumulate and persist in the environment due to their lipophilic properties poses significant health risks (Burgos-Aceves et al., 2021).
  • Aquatic Toxicity of Chlorophenols : The toxicity of chlorophenols, a group that includes compounds like 2-chlorophenol, to mammalian and aquatic life has been assessed. Despite generally moderate toxic effects, long-term exposure to certain chlorophenols can be considerably toxic to fish (Krijgsheld & Gen, 1986).

Chemical Properties and Applications

  • Phosphonic Acid Applications : Phosphonic acids, characterized by a direct bond between carbon and phosphorus atoms, find applications across various fields due to their structural analogy with phosphate. They are utilized in drug design, materials science, and as bioactive compounds, showcasing the versatility of organophosphorus chemistry (Sevrain et al., 2017).
  • Bioremediation of Contaminated Soils : Studies have explored the degradation of persistent organic pollutants like DDT in soils, highlighting the potential of bioremediation strategies to mitigate environmental contamination. Microbial processes can significantly reduce concentrations of such pollutants, providing a cost-effective approach to environmental cleanup (Foght et al., 2001).

Synthesis and Structural Analysis

  • Synthetic Routes and Spectroscopic Analysis : The synthesis and structural properties of novel organic compounds, including those with chlorophenyl groups, have been extensively studied. Spectroscopic techniques and computational methods are key tools in understanding the conformation and reactivity of such molecules (Issac & Tierney, 1996).

properties

IUPAC Name

1-(2-chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-6-2-1-5-11(12)13(17)9-15-7-3-4-10(16)8-15/h1-2,5-6,10,16H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCONAJLWLNZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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